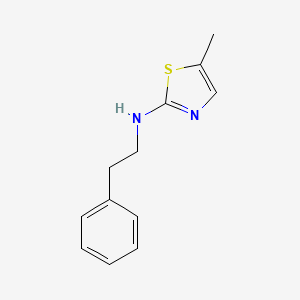

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYRJUSVIKOJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322941 | |

| Record name | 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196294 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312536-18-8 | |

| Record name | 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by alkylation with 2-phenylethylamine. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the cyclization and alkylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethylamine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like amines, thiols; reactions often require a catalyst or base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazoles.

Substitution: Derivatives with different substituents on the phenylethylamine moiety.

Scientific Research Applications

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazol-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine with key analogs:

SSR125543A

- Structure : 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.

- Key Features :

- Thiazole core with 5-methyl and 4-aryl substituents.

- Propynyl and bulky chiral aryl-alkyl groups on the amine.

- Activity : Potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist , with demonstrated efficacy in stress-related disorders and alcohol dependence models .

- Molecular Weight : ~600 g/mol (estimated).

MortaparibMild

- Structure: 4-[(4-Amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine.

- Key Features :

- Hybrid structure combining thiazole and triazole moieties.

- 4-Methoxyphenyl substituent on the amine.

N-(5-Fluoro-2-Methylphenyl)-4,5-Dihydro-1,3-Thiazol-2-Amine

- Structure : Dihydrothiazole core with 5-methyl and 5-fluoro-2-methylphenyl groups.

- Key Features :

- Saturated 4,5-dihydrothiazole ring.

- Fluorine and methyl substituents on the aromatic ring.

- Molecular Weight : 210.27 g/mol .

- Activity: Not explicitly stated, but fluorinated analogs are often explored for enhanced metabolic stability.

4-(4-Chlorophenyl)-5-Methyl-N-(2-Naphthyl)-1,3-Thiazol-2-Amine

- Structure : Thiazole core substituted with 4-chlorophenyl at position 4 and 2-naphthyl on the amine.

- Key Features :

- Bulky naphthyl group and halogenated aryl substituent.

- Molecular Weight : 350.86 g/mol .

- Activity: No specific data provided, but chloroaryl groups are common in antimicrobial agents.

5-(4-Chloro-2-Fluorobenzyl)-1,3-Thiazol-2-Amine

- Structure : Thiazole core with a 4-chloro-2-fluorobenzyl group at position 5.

- Key Features :

- Halogenated benzyl substituent (Cl and F).

- Molecular Weight : 242.70 g/mol .

- Activity : Likely explored for CNS or antibacterial applications due to halogenation.

Structural and Pharmacological Trends

Substituent Impact on Bioactivity

- Halogenation (Cl, F): Improves binding affinity to targets like GPCRs or enzymes (e.g., CRF1 in SSR125543A) .

- Bulky Aryl Groups (e.g., naphthyl in ): May increase selectivity but reduce solubility.

Stereochemical Considerations

- The (5R)-configuration in the dihydrothiazole variant of the target compound highlights the role of chirality in receptor interaction .

Biological Activity

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2S, with a molecular weight of 218.32 g/mol. The compound features a thiazole ring that incorporates both nitrogen and sulfur atoms, which contributes to its unique chemical reactivity and potential biological activities.

Antitumor Activity

Research indicates that this compound exhibits antitumor activity . It interacts with specific molecular targets that may alter enzyme or receptor activity, potentially leading to the inhibition of cancer cell proliferation. The structure allows for further derivatization to enhance efficacy and reduce toxicity in therapeutic applications.

Antimicrobial Properties

Compounds containing thiazole rings are often associated with antimicrobial properties . Studies suggest that this compound may inhibit the growth of various pathogens by disrupting biological membranes and interacting with biomolecules such as DNA and proteins. This potential has made it a candidate for further exploration in drug development aimed at treating infections.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding can modulate their activity, potentially inhibiting certain metabolic pathways. For instance, the compound may inhibit enzymes by occupying their active sites, thereby altering their function .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Antifungal Activity : In vitro studies demonstrated that derivatives of thiazole compounds displayed significant antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

- Cytotoxicity Assessments : Compounds structurally similar to this compound have shown promising results in cytotoxicity assays against various cancer cell lines. For instance, derivatives with modifications at the thiazole ring exhibited enhanced cytotoxic effects against HaCat and Balb/c 3T3 cells .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions between thiourea and appropriate haloketones or halocarbonyl compounds. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity in both laboratory and industrial settings.

Applications in Drug Development

Given its biological activities, this compound serves as a valuable scaffold for developing new therapeutic agents. Its unique structure allows researchers to explore various modifications aimed at enhancing its pharmacological properties while minimizing adverse effects .

Comparative Analysis of Similar Compounds

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a thiazol-2-amine core with a phenylethyl group via nucleophilic substitution or amide bond formation. For example, describes a method using pyridine as a base to facilitate the reaction between 5-chlorothiazol-2-amine and acyl chlorides. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance reactivity .

- Temperature control : Room-temperature stirring overnight minimizes side reactions .

- Purification : Column chromatography and recrystallization (e.g., from methanol) improve purity .

Yield improvements may involve adjusting stoichiometry or using catalysts like DMAP.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The thiazole ring protons appear as singlets near δ 6.8–7.2 ppm, while the phenylethyl group shows aromatic protons at δ 7.2–7.4 ppm and methylene protons (N-CH₂-) at δ 3.6–4.0 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1565 cm⁻¹) and N-H (3372 cm⁻¹) confirm the thiazole and amine moieties .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~219 for C₁₂H₁₄N₂S) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory activity of this compound against enzymatic targets like PFOR, and what controls are essential for validating results?

- Methodological Answer :

- Enzyme Assays : Use purified pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic conditions with NADH oxidation monitored spectrophotometrically at 340 nm .

- Controls :

- Positive control : Nitazoxanide (known PFOR inhibitor).

- Negative control : DMSO (vehicle) and heat-inactivated enzyme.

- Dose-response curves : Measure IC₅₀ values using serial dilutions (1 nM–100 µM) .

Q. What computational strategies are employed to predict the binding affinity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model ligand-protein interactions (e.g., PFOR active site). Key residues (e.g., cysteine or histidine) may form hydrogen bonds with the thiazole amine .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare computational results with experimental IC₅₀ values to refine models .

Q. When encountering discrepancies in biological activity data across studies, what systematic approaches can researchers take to resolve contradictions?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell lines, pH, incubation time). For example, notes differences in PGE2 inhibition due to cell type (RAW 264.7 vs. HeLa).

- Compound Purity : Verify purity via HPLC (>95%) and confirm stereochemistry if applicable .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .

Q. How can structure-activity relationship (SAR) studies optimize the anticancer properties of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the phenyl (e.g., electron-withdrawing groups) or thiazole methyl group. shows that 4-trifluoromethyl substitution enhances anticancer activity .

- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to establish SAR trends .

- ADMET Profiling : Use SwissADME to predict pharmacokinetics and prioritize compounds with low hepatotoxicity .

Q. What advanced crystallization techniques are recommended for determining the three-dimensional structure of this compound derivatives?

- Methodological Answer :

- Slow Evaporation : Dissolve the compound in a 1:1 methanol:ethyl acetate mixture and evaporate at 4°C to grow single crystals .

- X-ray Diffraction : Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-97 and analyze hydrogen bonding (e.g., N–H⋯N interactions) .

- Solvent Impact : Polar solvents (e.g., DMF) may disrupt crystal packing; non-polar solvents (toluene) favor ordered lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.